
1-Bromo-2-p-tolylsulfonylacetylene
Overview
Description
1-Bromo-2-p-tolylsulfonylacetylene is an organic compound characterized by the presence of a bromine atom, a p-tolylsulfonyl group, and an acetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-p-tolylsulfonylacetylene can be synthesized through a multi-step process involving the bromination of 2-p-tolylsulfonylacetylene. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-p-tolylsulfonylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: The acetylene moiety can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Coupled products with new carbon-carbon bonds.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Bromo-2-p-tolylsulfonylacetylene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-p-tolylsulfonylacetylene involves its interaction with specific molecular targets and pathways. The bromine atom and the acetylene moiety play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
- 2-Bromo-1-(p-toluenesulfonyl)pyrrole
- 1-Bromo-2-propanol
- Sulfonimidates
Comparison: 1-Bromo-2-p-tolylsulfonylacetylene is unique due to the presence of both a bromine atom and an acetylene moiety, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a combination of electrophilic and nucleophilic properties, making it versatile in various chemical reactions.
Properties
IUPAC Name |
1-(2-bromoethynylsulfonyl)-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCAUJOWASJPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443172 | |
Record name | 1-Bromo-2-p-tolylsulfonylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227454-51-5 | |
Record name | 1-Bromo-2-p-tolylsulfonylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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